molecular formula C19H24N4O B11383968 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-cyclooctyl-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-cyclooctyl-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11383968
M. Wt: 324.4 g/mol
InChI Key: ZUNURMAEMNVFAD-UHFFFAOYSA-N
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Description

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-cyclooctyl-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound featuring a unique structure that combines a benzodiazole ring with a cyclooctyl group and a dihydropyrrolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-cyclooctyl-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole intermediate, which is then coupled with a cyclooctyl derivative. The final step involves the formation of the dihydropyrrolone ring through cyclization reactions under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure high yield and purity. Optimization of reaction conditions, such as solvent choice, temperature, and catalysts, is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-cyclooctyl-2,3-dihydro-1H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential bioactivity. Its structure suggests it could interact with biological macromolecules, making it a candidate for drug discovery and development. Studies may focus on its binding affinity to proteins or its effects on cellular processes .

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases. Research may investigate its efficacy, toxicity, and mechanism of action in preclinical and clinical studies .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may contribute to the design of advanced polymers or other functional materials .

Mechanism of Action

The mechanism by which 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-cyclooctyl-2,3-dihydro-1H-pyrrol-3-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring may facilitate binding to specific sites, while the cyclooctyl group could influence the compound’s overall conformation and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-pyrrol-3-one
  • N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-cyclooctyl-2,3-dihydro-1H-pyrrol-3-one stands out due to its cyclooctyl group, which imparts unique steric and electronic properties. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-cyclooctyl-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C19H24N4O/c20-18-17(19-21-14-10-6-7-11-15(14)22-19)16(24)12-23(18)13-8-4-2-1-3-5-9-13/h6-7,10-11,13,20,24H,1-5,8-9,12H2,(H,21,22)

InChI Key

ZUNURMAEMNVFAD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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